“®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This compound is part of a class of compounds known as pyrrolidine alkaloids . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . In a recent study, two novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands were synthesized .
The molecular structure of “®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine” is characterized by the presence of a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a chiral compound characterized by a pyridine ring substituted with a fluorine atom, a methoxy group, and a pyrrolidine ring. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug development. The compound is identified by the CAS number 1213093-30-1 and is classified under pyridine derivatives.
The synthesis of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine typically involves several key steps:
Industrial production may optimize these methods for scalability, incorporating continuous flow reactors and high-throughput screening to enhance yield and selectivity. Catalysts may also be employed to facilitate reactions and improve efficiency.
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is capable of undergoing various chemical reactions:
The mechanism of action for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine moiety are crucial for binding affinity, influencing the compound's biological activity. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine has diverse applications in scientific research:
The compound (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine features a unique molecular architecture that integrates a pyridine ring with a pyrrolidine moiety in a stereospecific configuration. Its molecular formula is C₁₀H₁₃FN₂O, with a molecular weight of 196.23 g/mol for the free base form. The dihydrochloride salt form (commonly used for stability) has the formula C₁₀H₁₅Cl₂FN₂O and a molecular weight of 269.14 g/mol [1] [3]. The canonical SMILES representation is COC1=C(C=C(C=N1)F)[C@@H]2CCCN2, explicitly denoting the (R)-configuration at the pyrrolidine-bearing stereocenter [1] [2].
Table 1: Key Identifiers of (R)-5-Fluoro-2-Methoxy-3-(Pyrrolidin-2-yl)Pyridine
Property | Value |
---|---|
CAS Registry Number | 1260845-81-5 |
Molecular Formula (Base) | C₁₀H₁₃FN₂O |
Molecular Formula (Salt) | C₁₀H₁₅Cl₂FN₂O |
Molecular Weight (Base) | 196.23 g/mol |
Molecular Weight (Salt) | 269.14 g/mol |
Storage Conditions | 2-8°C (dihydrochloride salt) |
Purity | ≥95% (typical commercial grade) |
The chiral center at the C2 position of the pyrrolidine ring defines the compound's stereochemistry. The (R)-enantiomer exhibits distinct spatial orientation of its substituents, influencing its intermolecular interactions and binding affinity to biological targets. Computational models confirm that the (R)-configuration positions the pyrrolidine nitrogen optimally for hydrogen bonding, while the methyl group adopts an equatorial orientation, minimizing steric strain [3] [10]. This enantiopurity is typically achieved via asymmetric hydrogenation using chiral ruthenium catalysts (e.g., RuCl₂[(S)-Xyl-SynPhos][(S)-Daipen]), yielding enantiomeric excess (ee) values >95% [3].
Pyrrolidine-containing heterocycles represent >20% of FDA-approved small-molecule drugs due to their structural versatility and favorable pharmacokinetic properties. This compound’s hybrid scaffold merges the bioactivity of pyridine (present in kinase inhibitors) with the pKₐ-modulating capacity of pyrrolidine, making it a privileged structure in CNS and antimicrobial drug discovery [6] [9] [10].
The molecule functions as a sp³-rich bioisostere of flat aryl-amine systems, improving solubility and reducing toxicity risks. Its structural analogs exhibit diverse pharmacological activities:
Table 2: Bioisosteric Applications of Pyridine-Pyrrolidine Hybrids
Therapeutic Area | Role of Hybrid Scaffold | Example Derivatives |
---|---|---|
Neurological Disorders | nAChR binding via pyrrolidine N-H bonding | A-84543, MCL-11 [5] |
Antibacterial Development | Disruption of penicillin-binding proteins | Meropenem analogs |
Metabolic Diseases | α-Glucosidase inhibition via pyridine coordination | Quinoxaline-triazole derivatives [8] |
The synthesis of pyridine-pyrrolidine frameworks dates to the mid-20th century, driven by interest in alkaloid-inspired drug design. Key developments include:
Table 3: Evolution of Key Synthetic Methods for Pyridine-Pyrrolidine Hybrids
Decade | Synthetic Method | Impact on Scaffold Design |
---|---|---|
1980s | Staudinger β-lactam synthesis | Enabled spirocyclic derivatives (e.g., spirotryprostatins) |
1990s | NAS fluorination with CsF/DMSO | Introduced C5-fluoro substituents (38% yield) |
2000s | AgF₂-mediated C–H fluorination | Achieved site-selective fluorination (>90% yield) |
2010s | Chiral Ru-catalyzed hydrogenation | Delivered (R)-pyrrolidines with >95% ee |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2